6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
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Overview
Description
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of an acetyl group at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 7th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions often involve acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Exhibits antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly effective against microbial cells and cancer cells, which are more susceptible to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits similar antibacterial and antifungal activities.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is unique due to the specific arrangement of functional groups, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1991-28-2 |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3 |
InChI Key |
ZQLJQHMLZSOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
1991-28-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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